Product packaging for Fluoroazomycin arabinoside(Cat. No.:CAS No. 220793-03-3)

Fluoroazomycin arabinoside

Cat. No.: B1248731
CAS No.: 220793-03-3
M. Wt: 247.18 g/mol
InChI Key: LPZSRGRDVVGMMX-JWXFUTCRSA-N
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Description

Overview of Hypoxia-Selective Molecular Imaging Probes

The non-invasive detection of tumor hypoxia is primarily achieved through PET and Single-Photon Emission Computed Tomography (SPECT) imaging. dntb.gov.ua These methods utilize radiopharmaceuticals—drugs labeled with radioactive isotopes—that are designed to selectively accumulate in hypoxic cells. dntb.gov.uamdpi.com Among the various classes of such probes, those based on a 2-nitroimidazole (B3424786) structure are the most extensively studied and utilized. nih.gov

The journey of using nitroimidazoles for hypoxia detection began with their initial development as radiosensitizers—compounds that make tumor cells more susceptible to radiation therapy. researchgate.net The fundamental principle behind their selectivity was their ability to undergo bioreductive activation under low-oxygen conditions. nih.govopenmedscience.com This property was first exploited for imaging in 1981 when Misonidazole, labeled with carbon-14, was used in autoradiography to identify hypoxic regions in tumors. nih.gov

This pioneering work led to the development of the first PET tracer for hypoxia, [¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO). nih.gov Developed by Janet Rasey and colleagues, [¹⁸F]FMISO became the most widely studied and standard tracer for clinical and research applications, successfully used to visualize hypoxia in various cancers including glioma, lung, and head and neck tumors. nih.gov

However, [¹⁸F]FMISO exhibited certain limitations. Its relatively high lipophilicity (fat-solubility) resulted in slow clearance from well-oxygenated (normoxic) tissues and the bloodstream. mdpi.com This slow clearance leads to a low signal-to-noise (or tumor-to-background) ratio, requiring patients to wait for long periods, typically 2 to 4 hours, between tracer injection and the PET scan to obtain clear images. mdpi.com These drawbacks spurred the development of second and third-generation nitroimidazole tracers designed to have more favorable pharmacokinetic properties. mdpi.com This evolution led to compounds like [¹⁸F]FAZA, [¹⁸F]-Fluoroerythronitroimidazole ([¹⁸F]FETNIM), and [¹⁸F]-Flortanidazole ([¹⁸F]HX4), which were designed to be more hydrophilic (water-soluble) for faster clearance and improved image contrast. mdpi.commdpi.com

Table 1: Evolution of Key Nitroimidazole-Based PET Tracers for Hypoxia Imaging

Tracer Name Generation Key Characteristic/Advantage Reference
[¹⁸F]Fluoromisonidazole ([¹⁸F]FMISO) First Pioneering PET tracer for hypoxia; widely studied. , nih.gov
[¹⁸F]Fluoroazomycin Arabinoside ([¹⁸F]FAZA) Second More hydrophilic than [¹⁸F]FMISO, leading to faster clearance and better image contrast. mdpi.com, nih.gov
[¹⁸F]-Flortanidazole ([¹⁸F]HX4) Third Designed for further optimized pharmacokinetics and rapid clearance. , mdpi.com
[¹⁸F]-EF5 Second High lipophilicity, resulting in greater cell membrane permeability. , nih.gov

[¹⁸F]FAZA was developed specifically to overcome the primary limitations of [¹⁸F]FMISO. mdpi.com As a second-generation 2-nitroimidazole derivative, [¹⁸F]FAZA was designed with a key structural modification—the inclusion of an arabinofuranosyl sugar group, which makes the molecule more hydrophilic (water-soluble) compared to its predecessor. mdpi.comnih.govmdpi.com

This increased hydrophilicity is the main reason for its superior biokinetics. It leads to several distinct advantages:

Faster Clearance: [¹⁸F]FAZA is cleared more rapidly from the blood and non-hypoxic tissues, primarily through renal excretion. mdpi.com This is in contrast to the slower, hepatobiliary clearance of the more lipophilic [¹⁸F]FMISO. mdpi.com

Improved Image Contrast: The rapid washout from background tissues results in a higher tumor-to-background ratio at earlier time points. nih.govmdpi.com Preclinical studies directly comparing the tracers in animal models demonstrated that [¹⁸F]FAZA consistently yielded higher tumor-to-blood and tumor-to-muscle ratios than [¹⁸F]FMISO. mdpi.com

Enhanced Imaging Efficiency: The ability to achieve high-contrast images sooner after injection makes the imaging process more efficient. mdpi.com Because of its hydrophilic nature, [¹⁸F]FAZA does not cross the intact blood-brain barrier, leading to minimal uptake in the normal brain and resulting in very high tumor-to-background ratios in brain tumor imaging.

These improved properties have established [¹⁸F]FAZA as a highly promising and often preferred radiopharmaceutical for visualizing tumor hypoxia in a wide range of cancers, including those of the head and neck, lung, and cervix, as well as in gliomas and lymphomas. mdpi.comresearchgate.netiiarjournals.org

Historical Context and Evolution of Nitroimidazole Radiotracers

Fundamental Principles of Hypoxia-Targeted Radiopharmaceutical Design

The design of hypoxia-selective radiopharmaceuticals, particularly those based on nitroimidazoles, hinges on the unique biochemical environment of hypoxic cells. The core principle is a mechanism known as "hypoxic trapping" or "bioreductive activation." dntb.gov.uanih.gov

The process unfolds as follows:

Cellular Uptake: The small, electron-affinic nitroimidazole molecule freely diffuses across the cell membrane into all cells, both normoxic and hypoxic. nih.gov

One-Electron Reduction: Inside the cell, the nitro group (NO₂) of the imidazole (B134444) ring undergoes a one-electron reduction. This reaction is catalyzed by intracellular nitroreductase enzymes, such as xanthine (B1682287) oxidase, to form a nitroradical anion. nih.govnih.govresearchgate.net

Oxygen-Dependent Reversal: This initial reduction is a reversible step. In a normoxic cell with adequate oxygen levels, the highly reactive nitroradical is immediately re-oxidized back to its original parent compound. nih.govnih.govresearchgate.net The restored parent molecule can then diffuse back out of the cell. This "futile redox cycle" prevents the tracer from accumulating in healthy, well-oxygenated tissues. acs.org

Irreversible Trapping in Hypoxia: In a hypoxic cell, the lack of oxygen prevents this re-oxidation. Instead, the nitroradical anion undergoes further reduction steps, forming highly reactive intermediates like hydroxylamines. nih.govopenmedscience.com These reactive species covalently bind to intracellular macromolecules, primarily proteins and to a lesser extent glutathione (B108866). nih.govjst.go.jp This binding effectively traps the radiolabeled molecule inside the hypoxic cell. dntb.gov.uanih.gov

The gradual accumulation of the trapped, radiolabeled compound in hypoxic regions, contrasted with its clearance from normoxic tissues, creates a localized signal that can be detected and quantified by PET imaging. openmedscience.com The design of these probes focuses on optimizing their electron affinity and hydrophilicity to ensure efficient reduction in hypoxic conditions while allowing for rapid clearance from normoxic areas, thereby maximizing the imaging signal. mdpi.com 2-nitroimidazole derivatives are particularly suitable because they possess a more positive single-electron reduction potential compared to 4-nitro and 5-nitroimidazoles, meaning they are reduced more efficiently in hypoxic tissue. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10FN3O5 B1248731 Fluoroazomycin arabinoside CAS No. 220793-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5S)-2-(fluoromethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZSRGRDVVGMMX-JWXFUTCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CF)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=N1)[N+](=O)[O-])[C@@H]2[C@H]([C@@H]([C@H](O2)CF)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220793-03-3
Record name Fluoroazomycin arabinoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220793033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLUOROAZOMYCIN ARABINOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QR3UU6P48
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Radiochemical Production of Fluoroazomycin Arabinoside

Precursor Synthesis Strategies for Fluoroazomycin Arabinoside

The synthesis of the non-radioactive precursor molecule is a foundational step in the production of [18F]FAZA. This process involves the careful construction of the key molecular components: the nitroimidazole heterocycle and the arabinosyl sugar moiety, ensuring correct stereochemistry for optimal biological activity.

Synthesis of Key Nitroimidazole Building Blocks

The core structure of FAZA is built upon a 2-nitroimidazole (B3424786) scaffold. The synthesis typically begins with commercially available 2-nitroimidazole. nih.govnih.govfrontiersin.org This heterocyclic compound serves as the key building block which is subsequently coupled with a suitably protected arabinofuranose derivative. nih.govbiocrick.com In some synthetic routes, modifications to the 2-nitroimidazole itself might be performed, but the more common strategy involves its direct use in glycosylation reactions. For instance, in the synthesis of alternative precursors, 2-nitroimidazole is reacted with other molecules, such as in the preparation of NOTA-NI where 2-nitro-1H-imidazole is reacted with tert-butyl 2-bromoacetate. nih.govfrontiersin.org

The crucial step is the N-alkylation of the 2-nitroimidazole ring with a protected arabinosyl derivative. This reaction establishes the critical glycosidic bond between the sugar and the heterocycle.

Stereoselective Synthesis of Arabinosyl Moieties

The stereochemistry of the arabinosyl moiety is paramount for the pharmacokinetic properties of FAZA. The synthesis starts from a commercially available arabinose, typically D-arabinose. To achieve stereoselectivity, the hydroxyl groups of the arabinofuranose are protected using acetyl groups, leading to intermediates like 1-α-D-arabinofuranosyl-2-nitroimidazole (AZA). nih.gov Further protection and modification are required to introduce a good leaving group at the C5' position, which will be the site of the subsequent fluorination reaction.

A common strategy involves the coupling of an appropriately protected furanose sugar with 2-nitroimidazole. nih.gov For example, to synthesize the β-anomer of FAZA, a protected furanose sugar is coupled with 2-nitroimidazole to afford 1-β-D-(2,3-di-O-acetylarabinofuranosyl)-2-nitroimidazole (β-Ac2AZA). nih.gov This intermediate is then further functionalized. To create a suitable leaving group for radiofluorination, the 5'-hydroxyl group is often tosylated. The synthesis of the widely used precursor for α-[18F]FAZA, 1-α-D-(2',3'-di-O-acetyl-5'-O-toluenesulfonylarabinofuranosyl)-2-nitroimidazole (DiAcTosAZA), follows this principle. nih.gov Alternative precursors have also been developed to improve radiolabeling efficiency, such as those bearing nosylate (B8438820) (DiAcNosAZA) or iodido (DiAcIAZA) leaving groups. nih.govresearchgate.net The synthesis of DiAcNosAZA involves the nosylation of 1-α-D-(2',3'-di-O-acetyl-arabinofuranosyl)-2-nitroimidazole (DiAcAZA). nih.gov

Radiochemical Labeling Techniques for this compound

The introduction of the positron-emitting fluorine-18 (B77423) isotope is the final and most critical step in producing the imaging agent [18F]FAZA. This is achieved through nucleophilic substitution, a cornerstone of modern radiochemistry.

18F-Fluorination via Nucleophilic Substitution Reactions

The standard method for producing [18F]FAZA involves a one-pot, two-step synthesis. nih.gov The first step is the nucleophilic substitution of a leaving group on the precursor molecule with [18F]fluoride. nih.govradiologykey.com The most commonly used precursor is 1-(2,3-di-O-acetyl-5-O-tosyl-alpha-D-arabinofuranosyl)-2-nitroimidazole (DiAcTosAZA). nih.govradiologykey.com The reaction is typically carried out using a complex of [18F]fluoride with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K222), and a weak base like potassium carbonate. radiologykey.comacs.org The second step is the hydrolysis of the acetyl protecting groups, usually with sodium hydroxide, to yield the final [18F]FAZA product. nih.govradiologykey.com

The efficiency of the radiofluorination reaction is highly dependent on several factors, and significant research has been dedicated to optimizing these conditions to maximize the radiochemical yield (RCY). Key parameters that have been systematically investigated include temperature, reaction time, solvent, and precursor concentration. snmjournals.orgcapes.gov.br

Studies have shown that labeling yields can reach a maximum at specific temperatures and reaction times. For example, one study found optimal labeling yields of 62±4% at 100°C within 5 minutes using 5 mg of the tosylated precursor. capes.gov.br Another optimization performed in a microfluidic system identified 120°C as the optimal temperature. snmjournals.org The choice of solvent is also critical, with dimethyl sulfoxide (B87167) (DMSO) and acetonitrile (B52724) being commonly used. snmjournals.orgamazonaws.com

Table 1: Optimization of Reaction Conditions for [18F]FAZA Synthesis
ParameterCondition/ValueEffect on Radiochemical Yield (RCY)Reference
Temperature100°CMaximized labeling yield (62±4%) capes.gov.br
Temperature120°COptimal for microfluidic synthesis snmjournals.org
Reaction Time5 minutesAchieved maximum labeling yield at 100°C capes.gov.br
SolventDMSOCommonly used, effective for nucleophilic substitution radiologykey.comamazonaws.com
PrecursorDiAcNosAZAHigher radiofluorination yields compared to DiAcTosAZA nih.gov
PrecursorDiAcIAZAHigher radiofluorination yields compared to DiAcTosAZA nih.gov

To ensure reproducible and high-yield production of [18F]FAZA for clinical use, automated synthesis modules are widely employed. nih.govamazonaws.comnih.gov These systems integrate the steps of [18F]fluoride concentration, the labeling reaction, and subsequent purification into a single automated process. nih.gov

Several commercial and custom-built automated synthesis units have been adapted for [18F]FAZA production. The Synthera® radiochemistry box is one such system that has been successfully used for the automated synthesis of [18F]FAZA, achieving a radiochemical yield of 20±4% in a synthesis time of 26 minutes. amazonaws.com Another approach involves using a nuclear interface nucleophilic synthesis module, which can perform the one-pot, two-step synthesis and purification, yielding a radiochemical purity of over 95%. nih.gov

More recently, microfluidic technology has been explored as a means to improve the radiosynthesis of [18F]FAZA. snmjournals.org This technology allows for reactions to be carried out on a micro-scale, offering advantages such as faster reaction times, lower reagent consumption, and potentially higher radiochemical yields. In one study, a microfluidic approach yielded purified [18F]FAZA with a 72% RCY on a small scale and 29% on a larger scale, demonstrating a significant improvement over conventional automated synthesis. snmjournals.org

Table 2: Automated Synthesis Systems for [18F]FAZA
System/TechnologyKey FeaturesReported Radiochemical Yield (RCY)Synthesis TimeReference
Synthera® Radiochemistry BoxUses disposable integrated fluid processor (IFP™)20±4%26 minutes amazonaws.com
Nuclear Interface Module with Chromabond Set VFully automated with single column purification21.98±1.40%51±1 minutes nih.govscribd.com
Microfluidic TechnologyMicro-scale reactions, fast, low reagent useUp to 72% (small scale), 29% (large scale)~4-5 minutes reaction time snmjournals.org
Commercial Automated Synthesis Unit (ASU)Standardized protocol for clinical manufacture~22%~32 minutes nih.gov
Microwave-Assisted Radiochemistry Approaches

Microwave-assisted techniques have been investigated to accelerate the radiolabeling process of nitroimidazole-based hypoxia markers, including this compound (FAZA). snmjournals.orgthebrackengroup.com This approach offers a significant advantage by reducing reaction times compared to conventional heating methods. For the synthesis of [¹⁸F]FAZA, microwave energy can be applied to the nucleophilic substitution reaction where the fluorine-18 isotope replaces a leaving group on the precursor molecule. snmjournals.orgresearchgate.net Studies optimizing the radiosynthesis of [¹⁸F]FAZA have demonstrated that labeling yields can reach a maximum of 62±4% within just 5 minutes at 100°C using 5 mg of the precursor, 1-(2,3-diacetyl-5-tosyl-α-D-arabinofuranosyl)-2-nitroimidazole. capes.gov.br The subsequent hydrolysis step to remove the acetyl protecting groups is also rapid, typically completed within 2 minutes using sodium hydroxide. snmjournals.orgcapes.gov.br This efficiency makes microwave-assisted synthesis a convenient and effective method for the large-scale production of [¹⁸F]FAZA. capes.gov.br

Alternative Isotopic Labeling Strategies (e.g., ¹²³I, ²H, ³H)

Beyond the commonly used positron-emitting fluorine-18, this compound and its analogs have been labeled with other isotopes for various research and potential clinical applications.

Iodine-123 (¹²³I) and Iodine-131 (B157037) (¹³¹I): An iodinated analog, 1-(5-iodo-5-deoxy-α-D-arabinofuranosyl)-2-nitroimidazole (Iodoazomycin Arabinoside, IAZA), has been labeled with iodine-123 ([¹²³I]IAZA) for single-photon emission computed tomography (SPECT) imaging. thebrackengroup.comresearchgate.net This compound demonstrated favorable in vivo stability and rapid blood clearance. snmjournals.org Furthermore, labeling with the therapeutic isotope iodine-131 ([¹³¹I]IAZA) has been explored for potential low-dose-rate isotope radiotherapy. capes.gov.br The synthesis of [¹³¹I]IAZA can be achieved in high specific activity via isotope exchange in a pivalic acid melt. capes.gov.br

Deuterium (B1214612) (²H) and Tritium (B154650) (³H): Tritiated FAZA, [³H]FAZA, serves as a valuable probe for in vitro investigations of hypoxia, offering a safer and more manageable alternative to the positron-emitting [¹⁸F]FAZA for cell-based assays. researchgate.netcnr.it The synthesis of deuterium- and tritium-labeled FAZA has been developed and optimized. snmjournals.orgthebrackengroup.comresearchgate.netcnr.it These stable and beta-emitting isotopes are crucial for autoradiography distribution studies, metabolic investigations, and as analytical standards. dntb.gov.uapolimi.itmdpi.com The introduction of deuterium or tritium is often achieved through methods like tritide (B1234025) reduction of a suitable precursor. mdpi.comyoutube.com

Radiochemical Purity, Yield, and Stability Assessment of Labeled this compound

The viability of a radiopharmaceutical hinges on its radiochemical purity, the efficiency of its synthesis (yield), and its stability over time.

Stability: The stability of the labeled compound is critical for its distribution and use. The β-anomer of [¹⁸F]FAZA has been shown to be radiochemically stable for at least 8 hours when stored in an aqueous ethanol (B145695) solution at room temperature. nih.gov The iodinated analog, [¹³¹I]IAZA, exhibits high stability, with only about 6% degradation observed over a two-week storage period at 4°C. capes.gov.br

Radiosynthesis Yield and Stability of Labeled this compound Analogs
CompoundReported YieldStabilityReference
α-[¹⁸F]FAZA~12% (rRCY)Not specified nih.gov
[¹⁸F]FAZA (Automated)20.7 ± 3.5% (Overall)Not specified capes.gov.br
β-[¹⁸F]FAZASatisfactoryStable for at least 8 hours nih.gov
[¹³¹I]IAZA~75% (Recovered)~6% degradation over 2 weeks capes.gov.br

Investigation of this compound Stereoisomers and Anomers

The spatial arrangement of atoms in the this compound molecule, specifically the orientation of the nitroimidazole group relative to the sugar ring (anomerism), significantly influences its properties.

Synthesis and Characterization of Alpha-Anomeric this compound

The alpha (α) anomer of [¹⁸F]FAZA, chemically named 1-α-D-(5-Deoxy-5-[¹⁸F]fluoroarabinofuranosyl)-2-nitroimidazole, is the most widely studied and clinically used form of the tracer. snmjournals.orgnih.gov Its synthesis begins with a precursor molecule, typically 1-(2,3-di-O-acetyl-5-O-tosyl-α-D-arabinofuranosyl)-2-nitroimidazole. snmjournals.orgcapes.gov.br In this process, the tosyl group at the 5' position is displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction. The reaction is followed by base-catalyzed hydrolysis to remove the acetyl protecting groups from the arabinose sugar, yielding the final α-[¹⁸F]FAZA compound. snmjournals.org The α-configuration is noted for its enhanced in vivo stability against enzymatic cleavage of the glycosidic bond. snmjournals.org

Synthesis and Properties of Beta-Anomeric this compound

The beta (β) anomer, 1-β-D-(5-fluoro-5-deoxyarabinofuranosyl)-2-nitroimidazole (β-FAZA), has been synthesized and investigated as an alternative to the α-anomer. nih.gov It is hypothesized that the β-configuration might confer different biological properties. nih.gov The synthesis of β-[¹⁸F]FAZA starts from a corresponding β-anomeric precursor, 1-β-D-(5-O-toluenesulfonyl-2,3-di-O-acetylarabinofuranosyl)-2-nitroimidazole. nih.gov The radiosynthesis follows a similar path to the α-anomer, involving radiofluorination and subsequent deacetylation. However, the process for the β-anomer has been observed to lead to a more complex mixture of radiofluorinated by-products compared to the synthesis of α-[¹⁸F]FAZA. nih.gov Other novel β-analogs, such as 1-β-D-(2-deoxy-2-fluoroarabinofuranosyl)-2-nitroimidazole (β-2-FAZA), have also been synthesized and characterized. ingentaconnect.com

Molecular and Cellular Mechanisms of Hypoxia Selective Retention of Fluoroazomycin Arabinoside

Cellular Uptake and Intracellular Translocation Mechanisms

The initial step in the mechanism of FAZA's hypoxia-selective retention is its transport across the cell membrane into the cytoplasm. This process is primarily understood to occur via passive diffusion, although interactions with nucleoside transporters have also been investigated.

FAZA is a relatively small and moderately lipophilic molecule, characteristics that facilitate its passage across the lipid bilayer of the cell membrane. researchgate.netnih.gov This movement does not require metabolic energy and occurs down the concentration gradient, from a region of higher concentration (extracellular space) to a region of lower concentration (intracellular space). neu.edu.tr The ability of FAZA to passively diffuse through cell membranes is a crucial aspect of its function as a hypoxia imaging agent, as it allows the compound to be taken up by all viable cells, a prerequisite for its subsequent hypoxia-specific metabolic trapping. researchgate.netnih.gov Compared to its predecessor, fluoromisonidazole (B1672914) (FMISO), FAZA's slightly lower lipophilicity contributes to faster clearance from normoxic (normal oxygen) tissues and the bloodstream, which can lead to improved imaging contrast. cancer.govnih.gov

Given that FAZA is a nucleoside analog, the possibility of its interaction with and transport by cellular nucleoside transporters has been a subject of research. mdpi.comnih.govnih.gov Nucleoside transporters, such as the SLC28 and SLC29 families, are proteins embedded in the cell membrane that facilitate the transport of natural nucleosides and various nucleoside-based drugs. mdpi.comamegroups.cn

While it is generally postulated that FAZA primarily enters cells via passive diffusion, some studies have explored its interaction with these transporters. mdpi.comnih.govnih.gov Research has shown that FAZA, despite its α-configuration which is not typical for natural nucleosides, does exhibit some interaction with certain nucleoside transporters. mdpi.comnih.gov Specifically, in vitro studies have demonstrated weak to moderate interactions with members of the SLC28 family of concentrative nucleoside transporters (hCNTs). mdpi.comnih.gov

Table 1: In Vitro Interaction of FAZA with Human Nucleoside Transporters

TransporterInteraction (IC50)Reference
hCNT1 (SLC28A1)290 ± 44 µM mdpi.comnih.gov
hCNT2 (SLC28A2)640 ± 10 µM mdpi.comnih.gov

IC50 represents the concentration of a compound that inhibits 50% of the transporter's activity.

These findings suggest that while passive diffusion is the principal mechanism of uptake, nucleoside transporters might play a minor or context-dependent role in the cellular accumulation of FAZA. mdpi.comnih.gov The expression levels of these transporters can vary between different tumor types, which could potentially influence the early phase of FAZA uptake and contribute to the heterogeneity of the signal observed in PET imaging. mdpi.com

Passive Diffusion Across Cellular Membranes

Reductive Biotransformation under Hypoxic Conditions

The key to FAZA's hypoxia selectivity lies in its metabolic fate within the cell, which is critically dependent on the intracellular oxygen concentration.

Once inside the cell, the 2-nitroimidazole (B3424786) moiety of FAZA is a substrate for a one-electron reduction, a reaction catalyzed by various intracellular nitroreductase enzymes. researchgate.netnih.govnih.gov These enzymes, which include NADPH cytochrome P450 reductase, are ubiquitous in mammalian cells. nih.govresearchgate.net This enzymatic reduction results in the formation of a nitro radical anion. nih.govopenmedscience.com

In normoxic cells, this process is reversible. Molecular oxygen, being highly electron-affinic, can readily accept the electron from the nitro radical anion, thereby regenerating the parent FAZA compound. nih.govopenmedscience.comradiologykey.com The regenerated FAZA can then diffuse back out of the cell. radiologykey.com

However, under hypoxic conditions (low oxygen levels), the scarcity of oxygen prevents this reoxidation. nih.govopenmedscience.com This allows for further, irreversible reduction of the nitro group. nih.govradiologykey.com This oxygen-dependent differential metabolism is the fundamental basis for the selective trapping of FAZA in hypoxic cells. snmjournals.orgnih.gov

The subsequent reduction of the nitro radical anion in a hypoxic environment leads to the formation of highly reactive intermediates. cancer.govnih.gov This multi-step reduction process can produce species such as nitroso (-N=O) and hydroxylamine (B1172632) (-NHOH) derivatives. nih.govradiologykey.comfrontiersin.org These intermediates are chemically unstable and highly reactive. snmjournals.orgscispace.com

The formation of these reactive species is a critical step, as they are the entities that ultimately become trapped within the cell. snmjournals.orgnih.gov The rate of their formation is inversely proportional to the partial pressure of oxygen (pO2), meaning that the more hypoxic a cell is, the more rapidly these reactive intermediates are generated. researchgate.net

Role of Cellular Nitroreductase Enzymes in Fluoroazomycin Arabinoside Activation

Covalent Binding to Intracellular Macromolecular Components

The final step in the hypoxia-selective retention of FAZA is the covalent binding of its reactive intermediates to intracellular macromolecules. cancer.govscispace.com The highly reactive hydroxylamine and other reduced species readily form covalent bonds, particularly with thiol groups (-SH) present in molecules such as glutathione (B108866) (GSH) and proteins. radiologykey.comnih.govresearchgate.net

This covalent binding effectively "traps" the radiolabeled FAZA molecule within the hypoxic cell, as the resulting adducts are too large to diffuse back across the cell membrane. nih.govsnmjournals.orgscispace.com Studies have indicated that these nitroimidazole derivatives primarily bind to cellular proteins, with no significant binding to DNA observed under hypoxic conditions. researchgate.net The accumulation of these trapped, radiolabeled adducts within hypoxic cells is what allows for their visualization using Positron Emission Tomography (PET). snmjournals.orgacs.org

Table 2: Summary of the Hypoxia-Selective Retention Mechanism of this compound

StepProcessKey Molecules/EnzymesConditionOutcome
1Cellular Uptake-Normoxia & HypoxiaFAZA enters the cell, primarily via passive diffusion.
2aOne-Electron ReductionNitroreductasesNormoxiaReversible formation of a nitro radical anion; FAZA is regenerated and diffuses out.
2bMulti-step ReductionNitroreductasesHypoxiaIrreversible reduction to reactive intermediates (e.g., hydroxylamine).
3Covalent BindingCellular macromolecules (proteins, glutathione)HypoxiaTrapping of the FAZA-derived adducts within the cell.

Oxygen Tension Dependency of this compound Accumulation

The retention of this compound (FAZA) within cells is fundamentally and inversely dependent on the local partial pressure of oxygen (pO2). researchgate.net Under well-oxygenated (normoxic) conditions, the FAZA molecule, after diffusing into a cell, is readily re-oxidized and can diffuse back out. mdpi.com However, under hypoxic conditions, the nitro group of the FAZA molecule undergoes a one-electron reduction by intracellular reductases, such as NADPH-cytochrome P450 reductase. mdpi.commdpi.com This process forms a reactive nitro-anion radical. mdpi.com In the absence of sufficient oxygen to reverse the reaction, this radical undergoes further reduction, leading to the formation of highly reactive intermediates that covalently bind to intracellular macromolecules, effectively trapping the compound within the hypoxic cell. researchgate.net This oxygen-dependent mechanism is the cornerstone of its utility as a hypoxia-selective imaging agent.

Research has consistently demonstrated a strong inverse correlation between oxygen concentration and FAZA accumulation in both in vitro and in vivo models. In-vitro studies on various cancer cell lines show that the cellular uptake of FAZA is significantly enhanced as the oxygen concentration in the environment is lowered. spandidos-publications.com For instance, reducing the oxygen concentration from a normoxic 20% to a hypoxic 2% leads to a marked increase in FAZA uptake, which is further amplified when the oxygen level is dropped to 1%. spandidos-publications.com

Table 1: In Vitro Cellular Uptake of this compound at Varying Oxygen Concentrations This interactive table summarizes findings on how FAZA uptake in cancer cell lines changes with ambient oxygen levels. Data is derived from studies observing cellular activity under controlled hypoxic conditions.

Cell LineOxygen ConcentrationRelative FAZA Uptake Enhancement (Compared to 20% O₂)
Various Cancer 20% (Normoxia)Baseline
Various Cancer 2% (Hypoxia)Significantly Increased spandidos-publications.com
Various Cancer 1% (Severe Hypoxia)Further Increased spandidos-publications.com

In vivo animal studies corroborate these findings. In tumor-bearing mice, direct measurements using oxygen-sensing electrodes have confirmed that tumors with lower tissue pO2 values exhibit higher FAZA uptake. snmjournals.orgnih.gov When tumor-bearing animals are made to breathe different gas mixtures, the retention of FAZA in tumors changes accordingly. Breathing room air (21% oxygen) results in significantly higher tumor-to-background ratios compared to when the same animals breathe pure oxygen or carbogen (B8564812) (95% O₂/5% CO₂). nih.gov This demonstrates that improving tumor oxygenation leads to decreased FAZA retention, verifying the oxygen-dependency of its accumulation mechanism. snmjournals.org

Table 2: In Vivo Tumor-to-Background Ratios of this compound Under Different Breathing Conditions This interactive table presents data from in vivo studies showing the effect of inspired oxygen concentration on FAZA retention in tumors, measured as the ratio of tracer in the tumor to surrounding background tissue.

Animal ModelBreathing ConditionTumor-to-Background Ratio (Mean ± SD)P-Value
A431 Tumor-bearing Mice Room Air7.3 ± 2.3 nih.gov<0.001 nih.gov
A431 Tumor-bearing Mice Pure Oxygen4.2 ± 1.2 nih.gov<0.001 nih.gov
EMT6 Tumor-bearing Mice Room Air5.3 ± 0.8 (Tumor-to-Muscle) <0.02
EMT6 Tumor-bearing Mice Carbogen2.2 ± 0.8 (Tumor-to-Muscle) <0.02

Interplay with Hypoxia-Inducible Factor (HIF) Pathways

The cellular response to hypoxia is primarily orchestrated by a family of transcription factors known as Hypoxia-Inducible Factors (HIFs). nih.govuzh.ch HIFs are heterodimers composed of an oxygen-sensitive α-subunit (HIF-1α, HIF-2α, or HIF-3α) and a constitutively expressed β-subunit (HIF-1β or ARNT). nih.govresearchgate.net Under normoxic conditions, HIF-α subunits are rapidly hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. researchgate.net Hypoxia inhibits the activity of PHDs, causing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. nih.gov This active HIF complex then binds to specific DNA sequences called hypoxia-responsive elements (HREs) in the promoter or enhancer regions of target genes, initiating their transcription. nih.govuzh.ch

The selective retention of FAZA is mechanistically linked to the low oxygen tension that also activates the HIF pathway. While FAZA's trapping is a direct consequence of reductive metabolism in a low-oxygen environment, this environment is the precise trigger for HIF stabilization. mdpi.comnih.gov Consequently, regions of high FAZA accumulation are also regions where the HIF pathway is active. Immunohistochemical analyses of tumor xenografts have shown that areas with high FAZA retention are co-located with the presence of stabilized HIF-1α, confirming a spatial relationship between FAZA trapping and the master regulator of the hypoxic response. spandidos-publications.com

Impact on Cellular Oxygen Consumption and Metabolic Adaptations

A key component of the HIF-mediated adaptation to hypoxia is the active downregulation of mitochondrial oxygen consumption. nih.govnih.gov This metabolic shift, often termed the Pasteur effect, involves shunting pyruvate (B1213749) away from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OxPhos) and towards lactate (B86563) production via glycolysis. nih.gov HIF-1α directly activates genes that facilitate this switch, reducing the cell's reliance on oxygen for ATP production and preserving oxygen to prevent severe anoxia. nih.gov

The accumulation of FAZA is highly sensitive to the rate of cellular oxygen consumption, as this rate is a primary determinant of intracellular oxygen tension. mdpi.com This is particularly evident in the context of "consumptive hypoxia," where high rates of mitochondrial respiration by rapidly proliferating tumor cells can themselves generate hypoxic microenvironments, even in proximity to blood vessels. mdpi.com The trapping of FAZA is thus tightly coupled not only to the supply of oxygen but also to its rate of demand. mdpi.com

This relationship has been demonstrated in studies using inhibitors of the mitochondrial electron transport chain. For example, treatment with IACS-010759, a high-affinity inhibitor of mitochondrial complex-I, leads to a dose-dependent decrease in FAZA retention in tumors that rely on oxidative phosphorylation. mdpi.com By blocking a key driver of oxygen consumption, the inhibitor effectively raises the intracellular pO2, which in turn reduces the reductive trapping of FAZA. mdpi.com This highlights that FAZA accumulation serves as a dynamic readout of the balance between oxygen supply and consumption, reflecting the metabolic adaptations governed by the HIF pathway. mdpi.comnih.gov

Relationship with Hypoxia-Responsive Element Gene Expression

The activation of the HIF pathway culminates in the transcription of a wide array of genes that promote adaptation and survival under hypoxic conditions. nih.gov These HIF target genes, regulated via HREs, are involved in angiogenesis (e.g., Vascular Endothelial Growth Factor, VEGF), glucose metabolism (e.g., Glucose Transporter 1, GLUT-1), pH regulation (e.g., Carbonic Anhydrase IX, CA-IX), and cell survival. nih.govbrieflands.com

Given that both FAZA retention and HIF activation are driven by low oxygen, a direct correlation exists between the presence of FAZA and the expression of HRE-regulated genes. mdpi.com Studies validating FAZA as a hypoxia marker have demonstrated a strong spatial correlation between high FAZA uptake on PET scans and high expression of HIF target gene products like GLUT-1 and CA-IX in corresponding ex vivo tumor tissue samples. mdpi.com The regions that are sufficiently hypoxic to trap FAZA are the same regions where stabilized HIF is actively transcribing genes essential for the hypoxic phenotype. Therefore, the accumulation of this compound not only indicates low oxygen tension but also signifies the downstream biological consequence of that hypoxia: the active expression of HRE-driven genes. mdpi.combrieflands.com

Preclinical Evaluation and Research Applications of Fluoroazomycin Arabinoside in in Vitro and in Vivo Models

In Vitro Characterization of Hypoxia Selectivity and Cellular Interactions

Differential Uptake in Hypoxic versus Normoxic Cell Cultures

Fluoroazomycin arabinoside (FAZA) exhibits a pronounced differential uptake in cells cultured under hypoxic conditions compared to those in normoxic (normal oxygen) environments. This selectivity is the cornerstone of its use as a hypoxia imaging agent. Under hypoxic conditions, FAZA is reduced by nitroreductase enzymes within the cell. This reduction leads to the formation of reactive intermediates that bind to intracellular macromolecules, effectively trapping the tracer within the hypoxic cell. In contrast, under normoxic conditions, the reduced FAZA is rapidly reoxidized to its original form and can diffuse back out of the cell. nih.govmdpi.com

Studies have demonstrated this differential uptake across various cancer cell lines. For instance, in Caki-1 renal cell carcinoma cells, a significant increase in [¹⁸F]FAZA uptake was observed under hypoxic conditions (0.5% O₂) compared to normoxic conditions (21% O₂). nih.gov Specifically, after a 4-hour incubation, the uptake was 2.42 ± 0.09% radioactivity/mg protein in hypoxic cells versus 0.24 ± 0.02% in normoxic cells. nih.gov This demonstrates a more than 10-fold increase in tracer accumulation in a low-oxygen environment.

The degree of FAZA retention is directly influenced by the oxygen concentration. Research has shown that [¹⁸F]FAZA retention is significantly higher in cells grown under anoxic (0% O₂) and hypoxic (0.5% O₂) conditions compared to well-oxygenated (21% O₂) cells. researchgate.net This oxygen-dependent binding is a critical characteristic that validates its use for specifically identifying and quantifying hypoxic regions within tumors.

Interestingly, the material of the cell culture plates can influence the observed hypoxia-driven uptake of [¹⁸F]FAZA. Studies have found that retention is considerably lower in cells grown on polystyrene compared to glass, suggesting that the choice of laboratory equipment can impact experimental outcomes. researchgate.netau.dk

Cellular Cytotoxicity Mechanisms under Varying Oxygen Concentrations

The primary mechanism of FAZA's selective accumulation in hypoxic cells is not directly linked to cytotoxicity at the tracer doses used for imaging. Instead, its utility lies in its ability to be metabolically trapped under low oxygen conditions. The process begins with the passive diffusion of FAZA across the cell membrane. iiarjournals.org In the low-oxygen environment of a hypoxic cell, the nitroimidazole ring of FAZA undergoes a one-electron reduction by cellular nitroreductases. In normoxic cells, this reduced form is quickly reoxidized by molecular oxygen, allowing the tracer to diffuse back out of the cell. nih.govmdpi.com

However, in hypoxic cells where oxygen is scarce, the reduced radical anion can undergo further reduction, leading to the formation of highly reactive metabolites. mdpi.com These reactive species then covalently bind to intracellular macromolecules, such as proteins and DNA, leading to the irreversible trapping of the radiotracer within the cell. mdpi.comiiarjournals.org This metabolic trapping is the key to its function as a hypoxia marker. iiarjournals.org The level of FAZA accumulation, therefore, serves as a surrogate measure of the degree of hypoxia within the cell.

It is important to distinguish this mechanism from that of hypoxia-activated prodrugs, which are designed to become cytotoxic specifically in hypoxic environments. While the chemical principles are similar, FAZA is used at sub-pharmacological doses for imaging and is not intended to have a therapeutic effect.

Influence of Metabolic Modulators (e.g., Dichloroacetate) on Cellular Uptake Dynamics

Metabolic modulators can influence the oxygen consumption rate of cells and, consequently, the extent of tumor hypoxia, which can be measured by FAZA uptake. Dichloroacetate (B87207) (DCA) is one such modulator that inhibits pyruvate (B1213749) dehydrogenase kinase, shifting cellular metabolism from glycolysis towards oxidative phosphorylation. tandfonline.commdpi.com This shift transiently increases mitochondrial oxygen consumption. aacrjournals.orgnih.govnih.gov

In vitro studies have shown that DCA can cause a dose-dependent increase in the oxygen consumption rate of tumor cells. nih.gov This increased oxygen consumption can exacerbate existing hypoxia or even induce it in previously normoxic regions. As a result, the uptake and retention of FAZA are enhanced. This phenomenon has been demonstrated in preclinical models where DCA administration led to an increased FAZA signal in tumors, as measured by positron emission tomography (PET). aacrjournals.orgnih.govnih.gov This indicates that by pharmacologically increasing oxygen consumption, the hypoxic fraction of a tumor can be enlarged, making it more amenable to detection by FAZA.

The interplay between metabolic modulators like DCA and FAZA uptake highlights the dynamic nature of tumor hypoxia and provides a method to potentially manipulate and measure changes in the tumor microenvironment.

In Vivo Biodistribution and Tracer Biokinetics in Animal Models

Organ Distribution and Clearance Profile in Tumor-Bearing Xenografts

In vivo studies in tumor-bearing animal models, such as mice with xenografts of human cancer cell lines, have provided detailed insights into the biodistribution and clearance of FAZA. A key characteristic of FAZA is its favorable pharmacokinetic profile, largely attributed to its hydrophilic nature. radiologykey.com This property leads to rapid clearance from the blood and non-target tissues, resulting in high tumor-to-background contrast. amegroups.org

Biodistribution studies in various tumor models, including EMT6, AR42J, and A431 xenografts, have shown that [¹⁸F]FAZA exhibits significantly lower uptake in most organs, including the liver and kidneys, compared to more lipophilic hypoxia tracers. The clearance is primarily renal, which minimizes background signal in the abdominal region. nih.gov

The uptake of FAZA in tumors has been shown to correlate inversely with oxygen concentration. In studies where tumor oxygenation was directly measured with electrodes, higher FAZA accumulation was observed in tumors with lower partial pressure of oxygen (Po₂). Furthermore, manipulating the oxygen supply to the animals, for instance by having them breathe carbogen (B8564812) (a mixture of 95% oxygen and 5% carbon dioxide) or pure oxygen, resulted in a significant reduction in FAZA uptake in tumors compared to animals breathing room air. aacrjournals.org This provides strong in vivo evidence for the hypoxia-specific uptake of FAZA.

The table below summarizes representative biodistribution data for [¹⁸F]FAZA in a tumor-bearing mouse model.

Organ% Injected Dose / gram (mean ± SD)
Blood0.8 ± 0.2
Tumor2.5 ± 0.7
Muscle0.5 ± 0.1
Liver1.2 ± 0.3
Kidney1.5 ± 0.4
Brain0.3 ± 0.1

Note: These are representative values and can vary depending on the tumor model, time point of measurement, and specific experimental conditions.

Comparative Biokinetic Analysis with Other Hypoxia Tracers (e.g., 18F-Fluoromisonidazole, 18F-Fluorodeoxyglucose)

Comparative studies have been conducted to evaluate the biokinetics of FAZA against other established PET tracers, most notably [¹⁸F]Fluoromisonidazole (FMISO), the first-generation hypoxia tracer, and [¹⁸F]Fluorodeoxyglucose (FDG), a marker of glucose metabolism.

FAZA vs. FMISO: FAZA is a second-generation 2-nitroimidazole (B3424786) tracer and was developed to improve upon the properties of FMISO. nih.gov Due to its higher hydrophilicity (lower lipophilicity), FAZA demonstrates faster clearance from normoxic tissues and blood, leading to superior tumor-to-background ratios and better image contrast at earlier time points. radiologykey.comamegroups.orge-century.us While tumor uptake may be similar between the two tracers in some models, the lower background signal with FAZA generally results in more favorable imaging characteristics. nih.gov For instance, in comparative studies, [¹⁸F]FAZA consistently showed higher tumor-to-muscle and tumor-to-blood ratios than [¹⁸F]FMISO.

FAZA vs. FDG: While both FAZA and FDG can accumulate in tumors, they measure different biological processes. FDG uptake reflects glucose metabolism, which is often upregulated in cancer cells (the Warburg effect) and can be influenced by hypoxia. However, the correlation between FDG uptake and hypoxia as measured by FAZA is often inconsistent. nih.govresearchgate.net Some studies have reported a weak or no correlation between the uptake of the two tracers, indicating that they provide distinct and complementary information about the tumor microenvironment. nih.gov High FDG uptake does not necessarily equate to severe hypoxia, and vice versa. Therefore, FAZA is considered a more direct and specific marker of tumor hypoxia compared to FDG. researchgate.net

The table below provides a comparative overview of key biokinetic parameters for FAZA, FMISO, and FDG.

TracerPrimary MeasurementLipophilicityClearanceTumor-to-Background Ratio
[¹⁸F]FAZA HypoxiaLowFast (Renal)High
[¹⁸F]FMISO HypoxiaHighSlow (Hepatobiliary)Moderate
[¹⁸F]FDG Glucose MetabolismN/AModerateVariable

Renal and Hepatic Clearance Pathways of this compound

This compound (FAZA) is characterized by its hydrophilic nature, which facilitates faster clearance from the body compared to more lipophilic predecessor compounds like [¹⁸F]FMISO. frontiersin.orgresearchgate.net This property results in more favorable tumor-to-background ratios for imaging. researchgate.net The primary routes of excretion for FAZA involve both renal and hepatic pathways.

Biodistribution studies in humans have quantified the clearance kinetics, showing that radioactivity is cleared rapidly from the blood and excreted through the kidneys, with evidence of hepatic metabolism. The highest uptake of the tracer was observed in muscle and liver tissue. Total urinary excretion has been measured at approximately 15% of the injected activity. This dual-pathway clearance contributes to the favorable imaging characteristics of FAZA by reducing background signal in non-target tissues. researchgate.net

Table 1: Organ Uptake and Clearance of [¹⁸F]FAZA in Humans An interactive data table summarizing the biodistribution of this compound.

Organ/Tissue Peak Uptake (% Injected Activity) Clearance Pathway Reference
Kidneys Not specified as peak organ Renal , , researchgate.net
Liver 5.5 ± 0.6 Hepatic ,
Muscle 42.7 ± 5.3 - ,

| Urinary Bladder | Not specified (15% total excretion) | Renal | , |

Quantitative Assessment of Tumor Oxygenation in Preclinical Research Models

[¹⁸F]FAZA-PET imaging serves as a critical non-invasive tool for the quantitative assessment of tumor hypoxia in preclinical models. Its uptake is dependent on the oxygen concentration within tissues, allowing for the spatial mapping and quantification of hypoxic regions within tumors. snmjournals.org

The validity of [¹⁸F]FAZA as a hypoxia tracer has been established through direct comparison with the "gold standard" of oxygen measurement: intratumoral oxygen-sensing needle electrodes. nih.gov In preclinical studies involving various xenograft models, including EMT6 murine sarcoma and AR42J pancreatic tumors, polarographic needle electrodes confirmed the presence of significant hypoxia (pO₂ values near or below 2.9 mmHg) in tumors compared to healthy muscle tissue. snmjournals.org

Subsequent [¹⁸F]FAZA-PET imaging of these validated hypoxic tumors demonstrated a strong correlation between low oxygen tension measured by the electrodes and high tracer uptake. snmjournals.org For instance, in A431 tumor-bearing mice, the tumor-to-background ratio of [¹⁸F]FAZA was significantly higher in animals breathing room air (hypoxic conditions) compared to those breathing pure oxygen (hyperoxic conditions). snmjournals.org Similarly, autoradiography showed significantly higher tumor-to-muscle ratios in mice breathing room air versus those breathing carbogen, a gas mixture that increases tumor oxygenation. snmjournals.org These studies confirm that [¹⁸F]FAZA uptake quantitatively reflects the partial pressure of oxygen within the tumor microenvironment as measured by invasive electrodes. snmjournals.orgradiologykey.com

Table 2: [¹⁸F]FAZA Uptake vs. Breathing Conditions in A431 Tumor Model An interactive data table showing the correlation between FAZA uptake and tumor oxygenation.

Measurement Method Breathing Condition (Tumor Oxygenation) Mean Ratio ± SD P-value Reference
PET Imaging (Tumor-to-Background) Room Air (Hypoxic) 7.3 ± 2.3 <0.001 snmjournals.org
PET Imaging (Tumor-to-Background) Pure Oxygen (Hyperoxic) 4.2 ± 1.2 <0.001 snmjournals.org
Autoradiography (Tumor-to-Muscle) Room Air (Hypoxic) 5.3 ± 0.8 <0.02 snmjournals.org

| Autoradiography (Tumor-to-Muscle) | Carbogen (Hyperoxic) | 2.2 ± 0.8 | <0.02 | snmjournals.org |

The spatial distribution of [¹⁸F]FAZA uptake has been rigorously validated against the histopathological staining of exogenous hypoxia markers, most notably pimonidazole (B1677889). Pimonidazole is a 2-nitroimidazole compound that forms adducts in cells with a pO₂ below 10 mmHg, allowing for precise microscopic identification of hypoxic cells. nih.govsnmjournals.org

Multiple studies across different tumor models have demonstrated a strong, positive correlation between the areas of high [¹⁸F]FAZA accumulation on autoradiographs or PET images and regions of intense pimonidazole staining in corresponding tissue sections. nih.govmdpi.comaacrjournals.org In prostate cancer xenografts, a direct comparison yielded a linear regression coefficient of approximately 0.9, indicating a very strong relationship between the FAZA signal and the density of pimonidazole-positive cells. nih.gov Likewise, significant correlations have been confirmed in colorectal cancer patient-derived xenografts and A431 squamous cell carcinoma models. mdpi.comaacrjournals.org This histopathological validation confirms that [¹⁸F]FAZA accurately identifies and localizes viable hypoxic tumor cells. snmjournals.orgaacrjournals.org

[¹⁸F]FAZA-PET allows for the non-invasive calculation of the hypoxic fraction (HF), a quantitative measure of the proportion of a tumor volume that is hypoxic. mdpi.comnih.gov This is typically achieved by defining a threshold for tracer uptake, often expressed as a tumor-to-blood ratio (TBR) or tumor-to-muscle ratio (TMR), above which a voxel is classified as hypoxic. mdpi.comnih.gov The HF is then calculated as the ratio of hypoxic voxels to the total number of voxels within the tumor. mdpi.com

For example, in studies of patient-derived pancreatic cancer xenografts, hypoxia was quantified using metrics such as HF₁.₄ (fraction of tumor voxels with TBR > 1.4) and HF₃σ (fraction of voxels with TBR > 2.4). nih.gov Pre-treatment, these tumors exhibited a mean HF₃σ of 0.25, which changed in response to therapy. nih.gov In colorectal cancer xenografts, the HF estimated by [¹⁸F]FAZA-PET correlated well with hypoxia measurements obtained by flow cytometry. mdpi.com This ability to quantify the extent and severity of hypoxia is crucial for predicting tumor behavior and response to treatment. snmjournals.org

Table 3: Hypoxic Fraction (HF) in Pancreatic Xenografts Before and After SBRT An interactive data table illustrating the quantitative analysis of tumor hypoxia.

Hypoxia Metric Pre-SBRT (Mean ± SD) Post-SBRT (Mean ± SD) Reference
HF₃σ (TBR > 2.4) 0.25 ± 0.04 0.15 ± 0.15 nih.gov

| HF₁.₄ (TBR > 1.4) | 0.59 ± 0.05 | 0.58 ± 0.16 | nih.gov |

Histopathological Validation with Exogenous Hypoxia Markers (e.g., Pimonidazole Immunostaining)

Investigation of Therapeutic Modulation and Intervention in Animal Models

[¹⁸F]FAZA-PET imaging is a powerful tool for monitoring the effects of therapeutic interventions on tumor hypoxia and for predicting treatment outcomes in animal models.

By quantifying changes in tracer uptake, [¹⁸F]FAZA-PET can provide an early indication of therapeutic efficacy, often before changes in tumor volume are detectable. nih.gov A study using BAY 87-2243, an inhibitor of mitochondrial complex I, in H460 and PC3 tumor xenografts showed a significant reduction in [¹⁸F]FAZA uptake of 55-70% within 1-3 days of treatment. nih.gov This decline in tracer uptake, reflecting tumor reoxygenation, preceded any significant reduction in tumor size, demonstrating [¹⁸F]FAZA's utility as an early pharmacodynamic biomarker. nih.gov

Furthermore, [¹⁸F]FAZA-PET can predict the success of hypoxia-activated chemotherapeutic agents. In a study with the bioreductive drug tirapazamine, adding it to a radiotherapy regimen provided a significant benefit in tumor growth delay only in those tumors that were identified as "hypoxic" by a baseline [¹⁸F]FAZA scan. snmjournals.org This indicates that pre-treatment [¹⁸F]FAZA-PET can stratify tumors based on their hypoxic status, identifying those most likely to respond to hypoxia-targeted therapies. snmjournals.orgnih.gov Similar applications have been shown for monitoring response to agents like sunitinib (B231) in renal cell carcinoma models. researchgate.net

Table 4: [¹⁸F]FAZA Uptake in H460 Xenografts Following BAY 87-2243 Treatment An interactive data table showing FAZA-PET's role in assessing therapeutic response.

Treatment Group Time Point Mean Tumor Uptake (%ID/g ± SD) P-value (vs. Vehicle) Reference
Vehicle Pre-scan 1.1 ± 0.10 - nih.gov

| BAY 87-2243 | 1 Day Post-treatment | 0.55 ± 0.10 | <0.001 | nih.gov |

Table 5: List of Mentioned Compounds

Compound Name
[¹⁸F]this compound (FAZA)
[¹⁸F]Fluoromisonidazole (FMISO)
Pimonidazole
Tirapazamine
BAY 87-2243
Sunitinib
Carbogen
[¹⁸F]Fluoroerythronitroimidazole (FETNIM)
[¹⁸F]-pentafluoropropyl-acetamide (EF5)
[¹⁸F]HX4
Copper-64-diacetyl-bis(N4-methylthiosemicarbazone) (Cu-ATSM)
[¹⁸F]Fluorodeoxyglucose (FDG)
[¹⁸F]-Fluorothymidine (FLT)
[¹⁸F]-FP(PRGD)₂
Nimorazole
Evofosfamide (B1684547)
Hoechst 33342

Effects of Radiation Sensitizers and Oxygenation Modifiers on this compound Uptake

The uptake of ¹⁸F-Fluoroazomycin arabinoside ([¹⁸F]FAZA) is intrinsically linked to the oxygenation status of tissues, a principle that has been extensively verified in preclinical models through the use of oxygenation modifiers. These studies are crucial for validating [¹⁸F]FAZA as a true hypoxia-specific tracer.

In murine tumor models, altering the oxygen supply to the tumor has a direct and measurable impact on [¹⁸F]FAZA accumulation. For instance, in studies involving EMT6 tumor-bearing mice, breathing carbogen (95% O₂ + 5% CO₂), which increases tumor oxygenation, led to a significant decrease in the tumor-to-muscle (T/M) ratio of [¹⁸F]FAZA as observed through digital autoradiography. snmjournals.org The T/M ratio in mice breathing room air was 5.3 ± 0.8, which dropped to 2.2 ± 0.8 in the carbogen-breathing cohort. snmjournals.org This demonstrates that improved oxygenation reduces the reductive metabolism and subsequent trapping of [¹⁸F]FAZA in tumor cells.

Conversely, inducing a more hypoxic environment enhances tracer retention. In studies with A431 tumor-bearing nude mice, breathing pure oxygen resulted in a significant decrease in intratumoral [¹⁸F]FAZA uptake compared to when the same animals were breathing room air. nih.gov Similarly, research on the hypoxia tracer [¹⁸F]HX4, which shares mechanisms with [¹⁸F]FAZA, showed that exposing tumor-bearing rats to 7% oxygen breathing led to a 30% increase in tracer uptake, while treatment with the oxygenation-enhancing combination of nicotinamide (B372718) and carbogen resulted in a 40% reduction in accumulation. pnas.org

While direct studies on the effect of chemical radiation sensitizers on [¹⁸F]FAZA uptake are less common, the principle relies on the shared mechanism of action. Nitroimidazole compounds, the class to which FAZA belongs, were initially developed as hypoxic cell radiosensitizers. clinicalgate.com These compounds mimic oxygen in their ability to "fix" radiation-induced DNA damage in hypoxic cells, thereby sensitizing them to radiotherapy. clinicalgate.comoup.com The selective uptake and retention of [¹⁸F]FAZA in hypoxic regions, which are inherently radioresistant, underpins its dual role as both an imaging agent and a potential therapeutic adjunct. The radiosensitizing properties of novel azomycin (B20884) nucleosides, structurally related to FAZA, have been shown to be similar to FAZA itself, with sensitizer (B1316253) enhancement ratios (SER) of approximately 1.8 in HCT-116 cells. nih.gov

The modification of tumor hypoxia, whether by increasing oxygen supply or through pharmacological means, directly influences [¹⁸F]FAZA uptake, confirming its utility as a responsive biomarker of the tumor oxygen microenvironment.

Evaluation as a Biomarker for Hypoxia-Activated Prodrug Efficacy in Xenograft Models

[¹⁸F]FAZA PET imaging has emerged as a critical non-invasive tool for predicting and monitoring the efficacy of hypoxia-activated prodrugs (HAPs) in preclinical xenograft models. HAPs are compounds that are selectively converted to cytotoxic agents under the low-oxygen conditions characteristic of solid tumors. aacrjournals.orgnih.gov The ability of [¹⁸F]FAZA to delineate these hypoxic regions makes it an ideal biomarker to identify tumors that are most likely to respond to HAP therapy.

Preclinical studies using patient-derived colorectal cancer xenografts have demonstrated that [¹⁸F]FAZA PET can effectively identify tumors that will benefit from the HAP evofosfamide (also known as TH-302). aacrjournals.org In these models, a higher baseline uptake of [¹⁸F]FAZA was predictive of a better therapeutic response to evofosfamide when administered after conventional chemotherapy. aacrjournals.org This suggests that [¹⁸F]FAZA PET could be used for patient selection in clinical trials involving HAPs. aacrjournals.orgmdpi.com

Further research has shown that changes in [¹⁸F]FAZA uptake can track the therapeutic effects of drugs that modify tumor hypoxia. For example, treatment with the mitochondrial complex I inhibitor BAY 87-2243, which is designed to suppress HIF-1α (Hypoxia-Inducible Factor 1-alpha) target gene expression, resulted in a significant reduction in [¹⁸F]FAZA uptake in H460 and PC3 xenografts. nih.gov In H460 xenografts, [¹⁸F]FAZA uptake decreased by 50% just one day after treatment began, a change that preceded any significant alteration in tumor volume. nih.gov This highlights the potential of [¹⁸F]FAZA PET for early assessment of drug efficacy.

Another study investigated the combination of dichloroacetate (DCA), a drug that increases cellular oxygen consumption and thus tumor hypoxia, with the HAP PR-104. researchgate.net [¹⁸F]FAZA PET was used to confirm that DCA treatment did indeed increase the extent of tumor hypoxia. researchgate.net This pharmacologically enhanced hypoxia, in turn, potentiated the antitumor activity of PR-104. researchgate.net These findings underscore the value of [¹⁸F]FAZA PET not only for predicting but also for monitoring and potentially guiding therapies designed to exploit the hypoxic tumor microenvironment.

The correlation between [¹⁸F]FAZA uptake and the efficacy of HAPs provides a strong rationale for its use as a predictive biomarker in the clinical development of these targeted agents. mdpi.comaacrjournals.org

Multi-Parametric Imaging Studies in Preclinical Research

Concomitant Positron Emission Tomography/Magnetic Resonance (PET/MR) Imaging in Animal Models

The integration of [¹⁸F]FAZA PET with Magnetic Resonance (MR) imaging in a simultaneous acquisition (PET/MR) offers significant advantages in preclinical research by combining functional information about hypoxia with high-resolution anatomical and physiological data from MRI. This multi-modal approach allows for a more comprehensive characterization of the tumor microenvironment.

In a syngeneic rat model of glioblastoma multiforme (F98), combined [¹⁸F]FAZA PET/MR was used alongside [¹⁸F]FDG PET to monitor tumor progression. nih.gov The study revealed distinct spatial distributions of the tracers: hypoxic regions identified by [¹⁸F]FAZA were predominantly located in the tumor core, whereas regions of high glucose metabolism identified by [¹⁸F]FDG were found in the more peripheral areas of the tumor. nih.gov Histological analysis confirmed these findings and showed that necrotic regions, often characterized by reduced [¹⁸F]FDG uptake, could still contain clusters of viable hypoxic tumor tissue as identified by [¹⁸F]FAZA. nih.gov This is a critical finding for applications such as image-guided radiotherapy, where accurate targeting of all viable tumor cells, including the radioresistant hypoxic fraction, is essential.

The superior soft-tissue contrast of MRI is particularly valuable for accurately delineating the tumor volume. mdpi.com In PET/MR studies, T2-weighted MR images are used to create precise anatomical masks of the tumor, which are then overlaid onto the [¹⁸F]FAZA PET images to ensure accurate quantification of tracer uptake within the tumor boundaries. mdpi.comresearchgate.net This method is more robust than relying on PET data alone, which has lower anatomical resolution. mdpi.com

The simultaneous nature of PET/MR ensures perfect spatial and temporal co-registration of the data, which is a significant advantage over sequential scanning. This allows for direct correlation of hypoxia distribution with other physiological parameters derivable from advanced MR sequences, such as tumor cellularity (from Diffusion-Weighted Imaging, DWI) and vascular characteristics (from Dynamic Contrast-Enhanced MRI, DCE-MRI). The use of [¹⁸F]FAZA PET/MR in preclinical models provides a powerful platform for in-vivo monitoring of biological changes during tumor progression and in response to therapy. nih.gov

Integration with Perfusion Imaging (e.g., ¹⁵O-H₂O PET) for Hypoxia-Perfusion Decoupling Analysis

The relationship between tumor hypoxia and blood perfusion is complex; while hypoxia often arises from poor perfusion, the two are not always directly correlated. Regions of a tumor can be well-perfused yet still hypoxic due to high oxygen consumption by cancer cells (acute hypoxia), or poorly perfused but not severely hypoxic. Understanding this relationship is crucial for interpreting hypoxia imaging and for planning therapies. Integrating [¹⁸F]FAZA PET with quantitative perfusion imaging, most notably using [¹⁵O]H₂O PET, allows for a detailed, voxel-by-voxel analysis of this "hypoxia-perfusion decoupling".

[¹⁵O]H₂O is considered the gold-standard tracer for measuring tissue blood flow because it is freely diffusible and metabolically inert. openaccessjournals.com Studies combining dynamic [¹⁵O]H₂O PET and [¹⁸F]FAZA PET have been performed to gain insight into the spatial relationship between tumor blood flow (TBF) and hypoxia. snmjournals.orgnih.gov

A key finding from these multi-parametric studies is that the spatial distribution of [¹⁸F]FAZA uptake is not always inversely related to TBF. snmjournals.org This suggests that in some areas, the delivery of the [¹⁸F]FAZA tracer itself might be limited by low blood flow, potentially leading to an underestimation of the true hypoxic fraction. snmjournals.org Conversely, the presence of areas with both high [¹⁸F]FAZA uptake and high TBF indicates that significant hypoxia can exist even in well-perfused regions, likely due to high metabolic activity and oxygen demand outstripping supply. snmjournals.org

This multiparametric evaluation is essential for correctly interpreting the [¹⁸F]FAZA signal. For example, a region with low [¹⁸F]FAZA uptake could be either well-oxygenated or severely under-perfused (and hypoxic), and only by correlating with perfusion data can these two states be distinguished. This information has significant implications for therapy; for instance, a hypoxic but well-perfused region might be an ideal target for HAPs, as both the hypoxic conditions for drug activation and adequate blood flow for drug delivery are present.

Voxel-Wise Correlation Analyses of Different Tracer Uptake Distributions

Voxel-wise correlation analysis is a powerful quantitative technique used in preclinical imaging to investigate the spatial relationships between the distributions of different PET tracers within a tumor on a fine scale. This method provides deeper insight into the underlying tumor biology than region-of-interest (ROI) analysis by assessing the heterogeneity of biological processes.

In studies comparing [¹⁸F]FAZA with the glucose metabolism tracer [¹⁸F]FDG, voxel-wise analyses have been performed to understand the link between hypoxia and glycolysis. tandfonline.com In lung cancer xenograft models, intratumoral distributions of [¹⁸F]FAZA and [¹⁸F]FDG often show a high degree of spatial correlation, with median Spearman's correlation coefficients (rS) reported as high as 0.76. researchgate.net This suggests that hypoxic regions frequently overlap with areas of high glucose uptake, consistent with the Pasteur effect where cells switch to anaerobic glycolysis in low-oxygen conditions. However, the correlation is not always perfect, indicating that these tracers do highlight different, albeit related, biological phenomena. researchgate.net

The stability of these tracer distributions over time has also been assessed using voxel-wise correlation. In patients with unresectable lung cancer undergoing radiotherapy, the spatial distribution of [¹⁸F]FAZA uptake was found to be highly stable during the first three weeks of treatment, with median rS values of 0.78 between pre-treatment and week 2 scans. tandfonline.com

Voxel-wise correlations have also been central to the analysis of [¹⁸F]FAZA and [¹⁵O]H₂O PET data. nih.gov These analyses have revealed both positive and negative correlations between [¹⁸F]FAZA accumulation and perfusion, depending on the kinetic model used and the specific tumor region. nih.gov For instance, static analysis might show a positive correlation, while more complex kinetic models reveal a negative correlation between tracer accumulation (hypoxia) and perfusion. This highlights the importance of sophisticated analytical methods to unravel the complex interplay between tracer delivery, retention, and the underlying physiology.

These detailed voxel-level comparisons are crucial for validating new tracers and for understanding the spatial heterogeneity of the tumor microenvironment, which is a key factor in treatment resistance and tumor progression.

Structure Activity Relationship Sar Studies and Analog Development of Fluoroazomycin Arabinoside

Elucidation of Structural Determinants for Hypoxia Selectivity and Biokinetic Properties

The efficacy of fluoroazomycin arabinoside as a hypoxia imaging agent is intrinsically linked to its chemical structure, which dictates its mechanism of action and in vivo behavior. The key structural components governing its hypoxia selectivity and biokinetic properties are the 2-nitroimidazole (B3424786) ring and the arabinosyl sugar moiety.

The 2-nitroimidazole ring is the cornerstone of FAZA's hypoxia selectivity. openmedscience.comnih.gov This electron-affinic group undergoes a one-electron reduction in the low-oxygen environment characteristic of hypoxic cells, a process catalyzed by cellular nitroreductases. nih.govmdpi.com In normoxic tissues, the resulting radical anion is rapidly re-oxidized back to the parent compound, allowing it to diffuse out of the cell. nih.govmdpi.com However, under hypoxic conditions, the radical anion undergoes further reduction to reactive intermediates that covalently bind to intracellular macromolecules, leading to its trapping and accumulation within hypoxic cells. researchgate.net The position of the nitro group is crucial; 2-nitroimidazoles possess a more positive single-electron reduction potential compared to 4- and 5-nitroimidazoles, making them more readily reduced and trapped in hypoxic tissues. nih.govmdpi.com

The arabinosyl sugar moiety plays a pivotal role in determining the biokinetic properties of FAZA, such as its hydrophilicity and clearance from the body. The introduction of this sugar group to the azomycin (B20884) (2-nitroimidazole) core increases the molecule's water solubility compared to its predecessors like fluoromisonidazole (B1672914) (FMISO). researchgate.net This enhanced hydrophilicity, reflected in a lower octanol:water partition coefficient (logP), leads to more rapid clearance from the blood and non-target tissues, primarily through renal excretion. researchgate.netsnmjournals.org This results in improved tumor-to-background ratios and, consequently, higher quality PET images. snmjournals.orgnih.gov The α-configuration of the glycosidic bond between the arabinose sugar and the nitroimidazole ring has been shown to confer enhanced stability against enzymatic cleavage in vivo. snmjournals.org

Rational Design and Synthesis of Novel this compound Derivatives

Building upon the understanding of FAZA's SAR, researchers have rationally designed and synthesized a variety of novel derivatives to further optimize its properties for hypoxia imaging. These modifications have targeted both the nitroimidazole ring system and the arabinosyl sugar moiety.

Modifications of the Nitroimidazole Ring System

While the 2-nitroimidazole core is essential for hypoxia selectivity, modifications to this ring system or the linker connecting it to a chelator for radiolabeling have been explored to fine-tune the properties of imaging agents. For instance, the development of novel 2-nitroimidazole derivatives has involved altering the linker between the nitroimidazole moiety and the radiolabel. The goal of these modifications is often to improve tumor uptake and reduce retention in non-target organs like the liver and kidneys. nih.gov Studies have shown that the nature of the linker can significantly influence the biodistribution of these compounds. nih.gov For example, incorporating tetra-oxyethylene PEG chains as linkers in certain 99mTc-labeled 2-nitroimidazole complexes resulted in higher tumor-to-muscle and tumor-to-blood ratios compared to derivatives with phenyl-containing linkers. nih.gov

Alterations of the Arabinosyl Sugar Moiety

Significant efforts have been directed towards modifying the arabinosyl sugar moiety to enhance the pharmacokinetic profile of FAZA analogs. The primary goals of these alterations are to increase hydrophilicity for faster clearance and to potentially engage active transport mechanisms to improve tumor cell uptake.

One area of investigation has been the stereochemistry of the sugar. The β-anomer of FAZA (β-[18F]FAZA) has been synthesized and evaluated. nih.gov Preliminary PET imaging studies in tumor-bearing mice indicated that while both α- and β-[18F]FAZA accumulate in hypoxic tumor regions, they may exhibit different pharmacokinetic profiles. nih.gov

Further modifications have led to the development of deoxyribose analogs. The synthesis of [18F]fluoro-azomycin-beta-deoxyriboside ([18F]FAZDR) was pursued with the hypothesis that its structure, being more similar to natural nucleosides, might facilitate uptake via nucleoside transporters. nih.gov Comparative studies have shown that while the tumor uptake of [18F]FAZDR may be lower than that of [18F]FAZA, it can provide good image contrast more rapidly.

In a quest for even greater hydrophilicity and faster clearance, researchers have developed analogs like [18F]FLUSONIM, which incorporates a sulfo group. acs.org This modification significantly increases the water solubility of the tracer, leading to rapid urinary elimination and exceptionally high tumor-to-background ratios in a shorter time frame compared to [18F]FMISO. acs.org Another approach has been the synthesis of glucoazomycins, which are C6-O-glucose-linked-azomycin conjugates. nih.gov These compounds are designed to be potential substrates for glucose transporters (GLUTs), which are often upregulated in hypoxic tumors, thereby offering a mechanism for more selective uptake. nih.gov

Preclinical Characterization of Derivative Properties and Imaging Performance

The development of novel FAZA derivatives necessitates rigorous preclinical evaluation to compare their properties and imaging performance against the parent compound and other existing hypoxia tracers. This characterization involves both in vitro and in vivo studies.

Comparative In Vitro Hypoxia Uptake Studies of Analogs

In vitro cell uptake assays are crucial for the initial assessment of the hypoxia selectivity of new analogs. These studies typically involve incubating cancer cell lines under both normoxic and hypoxic conditions with the radiolabeled compounds. The ratio of uptake in hypoxic versus normoxic cells provides a measure of the compound's hypoxia selectivity. For example, in vitro studies with novel 99mTc-labeled 2-nitroimidazole derivatives demonstrated good hypoxia selectivity, with uptake ratios in S180 cells under hypoxic versus normoxic conditions being significantly greater than one. researchgate.net Similarly, in vitro studies with the highly lipophilic derivative [18F]FBNA showed accumulation in gastric cancer cell lines under hypoxic conditions. nih.gov

CompoundCell LineHypoxia/Normoxia Uptake RatioKey Finding
99mTc-2cS180>1 (exact value not specified)Demonstrated good hypoxic selectivity in vitro. researchgate.net
[18F]FBNAAGS, MKN45Accumulation under hypoxiaConfirmed hypoxia-selective uptake in gastric cancer cells. nih.gov
GlucoazomycinsNot specifiedRadiosensitizers, competitive GLUT inhibitorsDemonstrated potential for dual therapeutic and diagnostic action. nih.gov

In Vivo Biodistribution and Hypoxia Imaging Performance of New Derivatives

In vivo studies in animal models are essential to evaluate the biodistribution, pharmacokinetics, and imaging performance of new derivatives. These studies provide critical information on tumor uptake, clearance from non-target tissues, and the resulting image quality.

For instance, biodistribution studies in mice bearing S180 tumors showed that among a series of novel 99mTc-labeled 2-nitroimidazole complexes, 99mTc-2c exhibited the highest tumor uptake and the most favorable tumor-to-blood and tumor-to-muscle ratios at 2 hours post-injection. researchgate.net Comparative PET imaging studies have been instrumental in ranking the performance of different analogs. A study comparing [18F]FAZA, [18F]FMISO, and [124I]IAZA concluded that [18F]FAZA had superior properties for hypoxia imaging due to its faster clearance and higher tumor-to-background ratios. ualberta.ca

Another comparative study evaluated four hypoxia PET tracers: [18F]FMISO, [18F]HX4, [18F]FAZA, and [64Cu]Cu-ATSM. While [64Cu]Cu-ATSM showed the highest tumor uptake, the fluorinated nitroimidazoles, including [18F]FAZA, demonstrated a distribution that correlated well with immunohistochemical markers of hypoxia. researchgate.net The study highlighted that variations in tumor uptake and normal tissue distribution among these tracers may make them suitable for different clinical scenarios. researchgate.net

CompoundAnimal ModelTumor-to-Muscle Ratio (Time p.i.)Tumor-to-Blood Ratio (Time p.i.)Key Finding
[18F]FAZAEMT6 tumor-bearing BALB/c mice3.05 ± 0.73 (3h)5.13 ± 0.75 (3h)Superior biokinetics compared to [18F]FMISO. nih.gov
[18F]FMISOEMT6 tumor-bearing BALB/c mice2.76 ± 0.73 (3h)3.33 ± 0.20 (3h)Slower clearance than [18F]FAZA. ualberta.ca
[124I]IAZAHuman squamous cell carcinoma xenograftsLower than [18F]FAZA (48h)Not specifiedHigh background at early time points, lower T/B than [18F]FAZA. ualberta.ca
[18F]FAZDRCT26 colon carcinoma3.1 (1h), 4.5 (3h)Not specifiedAchieved good contrast faster than [18F]FAZA.
99mTc-2cS180 tumor-bearing miceHighHighHighest tumor uptake and T/B, T/M ratios among analogs tested. researchgate.net

Advanced Research Methodologies and Theoretical Considerations for Fluoroazomycin Arabinoside Studies

Quantitative Image Analysis Techniques for Hypoxia Research

Quantitative analysis of Positron Emission Tomography (PET) images is fundamental to translating FAZA uptake into meaningful biological information. These methods allow for the objective assessment of hypoxia, which is crucial for research and potential clinical applications.

The Standardized Uptake Value (SUV) is a semi-quantitative metric widely used in PET imaging to represent the relative uptake of a radiotracer in a region of interest. It is calculated by normalizing the measured radioactivity concentration to the injected dose and the patient's body weight. In FAZA PET studies, SUV measurements are crucial for assessing the extent of tracer accumulation, which is indicative of hypoxic regions within a tumor. escholarship.orgclinicaltrials.gov

Another key metric is the Tumor-to-Background Ratio (TBR) or Tumor-to-Muscle Ratio (TMR). d-nb.infoiiarjournals.org This ratio compares the FAZA uptake in the tumor to that in a reference tissue, such as muscle, providing a measure of contrast and helping to delineate hypoxic areas more clearly. d-nb.infoiiarjournals.org Studies have shown that TBR can be a reliable and reproducible measurement for quantifying tumor hypoxia. nih.gov For instance, a tumor-to-muscle ratio greater than 1.4 has been used as a threshold to define tumor hypoxia. d-nb.infonih.gov In some studies, the contralateral neck muscle has been used as a reference to define a hypoxic voxel. nih.govosti.gov

MetricDescriptionTypical Application in FAZA Studies
SUVmax The maximum SUV value within the tumor volume, reflecting the peak tracer uptake.Often used as a simple, reproducible measure of the most hypoxic region within a tumor. nih.govmdpi.com
SUVmean The average SUV within the entire tumor volume.Provides a more global measure of tracer uptake throughout the tumor. iiarjournals.org
TBR/TMR Ratio of FAZA uptake in the tumor to a reference tissue (e.g., muscle).Enhances the contrast between hypoxic tumor tissue and surrounding normal tissue, aiding in the delineation of hypoxic volumes. d-nb.infoiiarjournals.org

This table provides an overview of common quantitative metrics used in FAZA PET imaging.

Several methods for defining this threshold have been explored. A common approach is to define a hypoxic voxel as one with an SUV or TBR value exceeding a certain cutoff. nih.govnih.gov For example, a threshold of TBR > 1.4 is frequently used to identify hypoxic voxels. d-nb.infonih.gov Another method involves setting the threshold at a certain number of standard deviations above the mean uptake in a reference tissue, such as the contralateral neck muscles. nih.govosti.gov The choice of thresholding methodology can significantly impact the calculated FHV, and therefore, consistency in methodology is crucial for longitudinal and comparative studies.

Delineation MethodDescriptionKey Considerations
Fixed TBR Threshold Defines hypoxic voxels as those with a TBR value above a predetermined cutoff (e.g., 1.4). d-nb.infonih.govSimple and widely used, but the optimal threshold may vary between studies and tumor types.
Reference Tissue + SD Defines the threshold based on the mean uptake in a reference tissue plus a certain number of standard deviations. nih.govosti.govAccounts for inter-patient variability in background tracer uptake.
Visual Delineation An experienced observer manually contours the hypoxic regions based on visual assessment of the PET images.Subjective and less reproducible than automated methods.

This table summarizes different methodologies for delineating the Fractional Hypoxic Volume (FHV) in FAZA PET studies.

Dynamic PET imaging involves acquiring a series of images over time following the injection of FAZA. This technique provides rich kinetic information about the tracer's uptake, distribution, and clearance. nih.govualberta.ca Pharmacokinetic models are then applied to these dynamic data to estimate physiological parameters that are not accessible from static images. nih.govualberta.ca

For FAZA, two-tissue compartment models are often employed to describe its behavior in tissue. nih.govualberta.ca These models can differentiate between the tracer in the blood, in the tissue, and bound to intracellular components as a result of the hypoxic environment. nih.govualberta.ca A reversible two-tissue compartment model has been shown to be suitable for describing FAZA kinetics. d-nb.infonih.gov The parameters derived from these models, such as the rate constants for tracer transport and binding (e.g., k3 and Ki), can provide more detailed insights into the underlying physiology of hypoxia. tandfonline.com

Pharmacokinetic ModelDescriptionKey Parameters
One-Tissue Compartment Model A simpler model that considers the tissue as a single compartment.K1 (influx rate), k2 (efflux rate)
Two-Tissue Compartment Model (Reversible) A more complex model that separates the tissue into two compartments, representing free and bound tracer. d-nb.infonih.govualberta.caK1, k2, k3 (binding rate), k4 (dissociation rate)
Graphical Analysis (Logan Plot) A graphical method used to estimate the distribution volume of a tracer without the need for complex nonlinear fitting.Distribution Volume (VT)

This table outlines common pharmacokinetic models and graphical analysis techniques used in dynamic FAZA PET studies.

Methodologies for Fractional Hypoxic Volume (FHV) Delineation and Quantification

Computational Modeling and Theoretical Investigations

In addition to image analysis, computational modeling and theoretical studies play a vital role in understanding the mechanisms of FAZA uptake and its relationship to the tumor microenvironment.

Mathematical models are used to simulate the complex interplay of oxygen supply, diffusion, and consumption within the tumor microenvironment. plos.orgfrontiersin.org These models can incorporate various physiological factors, such as blood vessel architecture, blood flow, and cellular oxygen consumption rates, to predict the spatial and temporal distribution of oxygen. plos.orgfrontiersin.org

By integrating data from FAZA PET imaging, these models can be refined and validated. For example, the measured FAZA uptake can be used to estimate the in vivo oxygen partial pressure (pO2) distribution, which can then be compared to the model's predictions. This iterative process of modeling and experimental validation helps to improve our understanding of the factors that contribute to tumor hypoxia and how they influence FAZA retention. researchgate.net

Model ComponentDescriptionRelevance to FAZA Studies
Oxygen Diffusion Equations Describe the transport of oxygen from blood vessels into the surrounding tissue. plos.orgntno.orgHelps to predict the regions of the tumor that are likely to be hypoxic and therefore show high FAZA uptake.
Cellular Oxygen Consumption Rate Represents the rate at which tumor cells consume oxygen for metabolism. nih.govA key determinant of the steepness of the oxygen gradient and the extent of the hypoxic region.
Vascular Network Geometry The spatial arrangement and density of blood vessels within the tumor.Influences the efficiency of oxygen delivery and can lead to diffusion-limited hypoxia.

This table highlights key components of mathematical models of oxygen transport and their relevance to the interpretation of FAZA PET data.

Molecular docking and simulation are computational techniques used to predict the binding affinity and interaction patterns of a small molecule, like fluoroazomycin arabinoside, with its biological targets. researchgate.netbiorxiv.orgmdpi.comfrontiersin.org In the context of FAZA, these studies can help to elucidate the molecular mechanisms underlying its retention in hypoxic cells.

The primary mechanism of FAZA retention involves its reduction by nitroreductase enzymes, which are overexpressed under hypoxic conditions. Molecular docking can be used to model the interaction of FAZA with the active site of these enzymes, providing insights into the binding mode and the structural features that are important for its reduction. Molecular dynamics simulations can then be used to study the stability of the FAZA-enzyme complex over time and to explore the conformational changes that may occur during the binding process. mdpi.com

Computational TechniqueDescriptionApplication to FAZA
Molecular Docking Predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netbiorxiv.orgfrontiersin.orgTo model the binding of FAZA to nitroreductase enzymes and predict its binding affinity.
Molecular Dynamics Simulation Simulates the movement of atoms and molecules over time. mdpi.comTo study the stability of the FAZA-nitroreductase complex and to investigate the dynamics of the binding process.
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid approach that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics.To model the enzymatic reaction of FAZA reduction with high accuracy.

This table describes computational techniques used to study the molecular interactions of this compound.

Mathematical Models of Oxygen Transport and Metabolism in Tumor Microenvironments

Integration with Omics Technologies in Hypoxia Research

The use of this compound (FAZA) in positron emission tomography (PET) provides a non-invasive, spatial map of hypoxic regions within tumors. This imaging capability can be powerfully integrated with "omics" technologies, such as genomics and proteomics, to forge a deeper understanding of the molecular landscape of hypoxia. By correlating FAZA uptake with large-scale molecular data, researchers can validate hypoxia-regulated biomarkers in vivo and uncover complex biological pathways influenced by low-oxygen conditions.

Correlation with Gene Expression Profiling (e.g., Hypoxia Gene Signatures)

A significant area of research involves correlating the extent of hypoxia, as measured by FAZA-PET, with the expression levels of specific genes. It is well-established that hypoxia induces a cellular response primarily orchestrated by hypoxia-inducible factors (HIFs), which in turn regulate a vast number of genes associated with processes like angiogenesis, glycolysis, and cell survival.

A key technique to validate the link between FAZA uptake and gene expression involves the analysis of tumor tissue post-imaging. In preclinical studies, tumors are imaged with FAZA, excised, and then fragmented. These small fragments exhibit varying levels of FAZA radioactivity, directly corresponding to their hypoxic fraction. By performing quantitative real-time reverse transcriptase PCR (qRT-PCR) on these individual fragments, a direct comparison between FAZA retention and mRNA transcript levels can be made. nih.gov

Research using this methodology in human (FaDudd) and murine (SCCVII) tumor models has demonstrated strong, positive correlations between FAZA retention and the mRNA levels of well-known HIF-1α target genes. nih.gov In the human FaDudd model, Carbonic Anhydrase IX (CA9), Glucose Transporter 1 (GLUT1), and Lysyl Oxidase (LOX) were all found to be strongly correlated with the hypoxic extent defined by FAZA. nih.gov A similar strong correlation was observed for CA9 and GLUT1 in the murine SCCVII tumors, though the link was weaker for LOX in this model. nih.gov Other genes, such as L-lactate dehydrogenase A chain (LDH) and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), showed a less consistent or weaker correlation, suggesting they may be less specific as in vivo hypoxia biomarkers. nih.gov

Further studies have reinforced this connection. For instance, treatment of tumor xenografts with BAY 87-2243, an inhibitor of mitochondrial complex I, led to a significant decrease in FAZA uptake on PET scans. nih.gov This imaging-based finding of reoxygenation was accompanied by a marked reduction in the expression of hypoxia-regulated genes, including CA IX (99% reduction), angiopoietin-like 4 (ANGPTL4), and Egl-9 family hypoxia-inducible factor 3 (EGLN3). nih.gov Additionally, FAZA-based autoradiography has been used to guide the dissection of hypoxic versus nonhypoxic tumor regions to validate the upregulation of genes included in hypoxia gene expression classifiers. aacrjournals.org

Table 1: Correlation of Gene Expression with FAZA Retention in Tumor Models

Gene BiomarkerFunctionCorrelation with FAZA RetentionTumor ModelReference
CA9pH regulation, cell adhesionStrongly positiveHuman (FaDudd), Murine (SCCVII) nih.gov
GLUT1Glucose transportStrongly positiveHuman (FaDudd), Murine (SCCVII) nih.gov
LOXExtracellular matrix remodeling, metastasisStrongly positiveHuman (FaDudd) nih.gov
ANGPTL4Angiogenesis, metabolismPositive (expression reduced with FAZA signal)Human (H460) nih.gov
EGLN3Regulation of HIF-1αPositive (expression reduced with FAZA signal)Human (H460) nih.gov
LDHAnaerobic glycolysisSignificant, but weaker than CA9/GLUT1Human (FaDudd) nih.gov

Proteomic Analysis of Hypoxia-Related Biomarkers

Similar to genomics, proteomics can be integrated with FAZA imaging to identify and validate protein biomarkers of hypoxia. Proteomic analysis involves the large-scale study of proteins, their expression levels, modifications, and interactions. By analyzing tissue from FAZA-defined hypoxic regions, researchers can identify proteins whose expression is significantly altered in low-oxygen environments.

A direct method of validation is immunohistochemistry (IHC), which uses antibodies to detect specific proteins in tissue sections. Studies have shown that tumor regions with high FAZA uptake (visualized by autoradiography) are also positive for CAIX protein staining, providing a direct link between the imaging signal and a key hypoxia-related protein. nih.gov

Broader, non-targeted proteomic analyses of hypoxic cells and tissues have identified numerous potential protein biomarkers. tubitak.gov.trmdpi.com These include proteins involved in metabolic shifts, stress response, and extracellular matrix remodeling. tubitak.gov.tr For example, under hypoxic conditions, changes have been noted in the expression of proteins such as HIF-1α, EGFR, and those involved in the apelin signaling pathway. mdpi.com FAZA-PET imaging provides a crucial tool for the in vivo validation of these proteomic discoveries. By obtaining biopsies from tumor regions identified as hypoxic or normoxic by FAZA, researchers can confirm whether these protein expression changes hold true in a complex tumor microenvironment. Some clinical trial protocols have explicitly included the collection of blood samples during FAZA-PET scans to correlate the imaging findings with circulating protein biomarkers like VEGF and Osteopontin. clinicaltrials.gov

This integration of imaging and proteomics is essential for moving beyond a list of potential biomarkers to a validated panel of proteins that can reliably indicate the presence and extent of clinically relevant hypoxia.

Table 2: Selected Protein Biomarkers Associated with Hypoxia

Protein BiomarkerFunction / PathwayRelevance to HypoxiaReference
Carbonic Anhydrase IX (CAIX)pH regulationExpression is strongly induced by HIF-1 and correlates with FAZA uptake. nih.gov
HIF-1αTranscription factorMaster regulator of the hypoxic response. mdpi.com
VEGFAngiogenesisA key HIF-1 target that promotes new blood vessel formation. clinicaltrials.gov
Lysyl Oxidase (LOX)Extracellular matrix remodelingA hypoxia-induced enzyme linked to metastasis. nih.gov
ApelinApelin signaling pathwayExpression increases under hypoxic conditions, promoting proliferation. mdpi.com
AMPKCellular energy sensingActivated by energy stress associated with hypoxia. tubitak.gov.tr

Future Directions in Preclinical Hypoxia Research with this compound

While FAZA represents a significant advancement in hypoxia imaging, ongoing research continues to push the boundaries of preclinical investigation. Future efforts are focused on developing even better imaging tools, exploring new biological targets, and refining imaging protocols to answer more specific and complex research questions.

Development of Next-Generation Hypoxia-Targeted Probes with Enhanced Characteristics

The development of FAZA was a response to the limitations of the first-generation hypoxia tracer, [¹⁸F]Fluoromisonidazole (FMISO). FAZA is more hydrophilic, which allows for faster clearance from normoxic tissues and results in a better tumor-to-background ratio, enabling clearer images sooner after injection. mdpi.comradiologykey.comnih.gov This progression serves as a model for future development.

The next generation of probes aims to further enhance these characteristics. Researchers are seeking tracers with even faster clearance, higher specificity for hypoxic tissue, and improved signal-to-noise ratios. One such tracer that has emerged is [¹⁸F]Flortanidazole (HX4). snmjournals.org As a third-generation nitroimidazole, [¹⁸F]HX4 has shown potential for even better clearance properties and imaging specificity in several malignancies. snmjournals.org

Beyond fluorinated nitroimidazoles, other compounds are in development. Tracers like [⁶⁸Ga]NOTA-2IT are being investigated to improve the sensitivity and specificity of hypoxia imaging. snmjournals.org The overarching goal is to create probes that not only detect hypoxia but can also quantify its severity with greater precision and potentially distinguish between chronic and acute hypoxia, which have different biological consequences. However, it is also recognized that improvements in probe chemistry alone may not overcome all the inherent limitations of hypoxia imaging, such as the dynamic nature of oxygen levels in tumors. nih.gov

Table 3: Comparison of Nitroimidazole-Based PET Tracers for Hypoxia

TracerGenerationKey CharacteristicsReference
[¹⁸F]FMISOFirstLipophilic, slow clearance from normoxic tissue. mdpi.comfrontiersin.org
[¹⁸F]FAZASecondMore hydrophilic than FMISO, leading to faster clearance and improved image contrast. radiologykey.comfrontiersin.org
[¹⁸F]HX4ThirdOffers further enhanced clearance properties and improved tumor-to-background ratios. snmjournals.org

Optimization of Advanced Imaging Protocols for Specific Research Objectives

Beyond developing new probes, there is a significant effort to optimize how existing tracers like FAZA are used. The goal is to extract more quantitative and biologically relevant information from PET scans.

A major area of optimization involves the analysis of static PET images. The simple visual interpretation of a FAZA-PET scan is being replaced by more rigorous quantitative methods. Research has focused on defining the optimal threshold for delineating hypoxic tissue. This includes comparing different reference tissues—such as muscle or blood pool—to calculate tumor-to-background ratios. clinicaltrials.govmdpi.com Recent studies suggest that using the blood pool activity, specifically from the left ventricle, provides the most reliable reference for calculating the hypoxic fraction in tumors. mdpi.com Scan duration and image processing techniques, like Gaussian smoothing, are also being fine-tuned to reduce noise and improve the accuracy of hypoxia detection.

Furthermore, there is a move from simple static imaging to advanced dynamic PET protocols. nih.gov By acquiring data continuously over a long period after tracer injection (e.g., 150 minutes), researchers can perform kinetic modeling. d-nb.info This analysis provides more than just a snapshot of tracer uptake; it can yield quantitative parameters related to blood flow, tracer delivery, and the rate of tracer trapping, offering deeper insight into the tumor's physiology. The integration of FAZA-PET with magnetic resonance imaging (PET/MR) is another frontier, allowing the simultaneous assessment of hypoxia and detailed anatomical information, which is crucial for applications like radiation therapy planning. clinicaltrials.govmdpi.com

Table 4: Strategies for Optimizing FAZA-PET Imaging Protocols

Optimization StrategyParameter of InterestMethod / FindingReference
Quantitative Analysis of Static ImagesHypoxic Fraction (HF)Selection of an optimal reference tissue for thresholding. Left ventricle blood pool appears most reliable. mdpi.com
Image Acquisition &amp; ProcessingHypoxia DetectabilityOptimizing scan duration and applying Gaussian smoothing to reduce image noise.
Advanced Scanning ProtocolsTracer Kinetics (delivery, trapping)Use of dynamic PET scanning (dPET) over static scans to perform kinetic modeling. nih.govd-nb.info
Hybrid ImagingAnatomical CorrelationIntegration of FAZA-PET with MRI (PET/MR) to combine functional and high-resolution anatomical data. clinicaltrials.govmdpi.com

Q & A

Basic: What is the mechanism by which FAZA selectively accumulates in hypoxic tissues?

FAZA, a 2-nitroimidazole derivative, undergoes intracellular bioreduction in hypoxic environments. In oxygen-deficient cells, nitroreductases reduce the nitro group (-NO₂) to reactive intermediates that bind covalently to intracellular macromolecules, trapping the tracer. In normoxic tissues, reoxidation occurs, allowing FAZA to wash out rapidly. This differential retention enables PET imaging of hypoxia .

Advanced: How do FAZA's pharmacokinetic properties compare to other hypoxia PET tracers (e.g., FMISO, HX4) in preclinical models?

FAZA exhibits faster systemic clearance from normoxic tissues due to its hydrophilic nature, resulting in superior tumor-to-background ratios compared to lipophilic tracers like FMISO. Preclinical studies show FAZA achieves peak tumor uptake within 2–3 hours post-injection, with hypoxic-to-normoxic ratios >3:1 by 4 hours. In contrast, FMISO requires longer intervals (4–6 hours) to achieve similar contrast .

Basic: What validated methodologies exist for quantifying FAZA uptake in clinical PET imaging?

Standardized uptake value (SUV) metrics, such as SUVmax and SUVmean, are commonly used. Hypoxic volume (HV) and tumor-to-muscle ratio (TMR) thresholds (e.g., TMR ≥1.4) are validated for defining hypoxia. Dynamic PET protocols with compartmental modeling (e.g., Patlak analysis) can distinguish perfusion-limited vs. diffusion-limited hypoxia .

Advanced: How can longitudinal FAZA-PET studies be designed to assess hypoxia modulation during radiotherapy or chemotherapy?

Key considerations:

  • Timing: Baseline scans pre-treatment, followed by serial scans at critical therapy phases (e.g., after 1–2 cycles of chemotherapy).
  • Dosimetry: Account for cumulative radiation exposure from repeated [18F]FAZA injections.
  • Image Registration: Co-register PET scans with CT/MRI for spatial alignment of hypoxic regions.
  • Statistical Power: Cohort sizes ≥20 patients are recommended to detect clinically relevant changes in HV .

Basic: What are the clinical indications for FAZA-PET in oncology research?

FAZA-PET is used to:

  • Predict radiotherapy resistance in head and neck, lung, and cervical cancers.
  • Stratify patients for hypoxia-targeted therapies (e.g., nimorazole, evofosfamide).
  • Validate hypoxia-modifying interventions (e.g., hyperoxygenation, metformin) .

Advanced: What challenges arise when correlating FAZA uptake with immunohistochemical hypoxia markers (e.g., CA-IX, pimonidazole)?

Key issues include:

  • Spatial Heterogeneity: FAZA-PET (resolution: 4–5 mm) may miss microscopic hypoxic foci detectable by IHC.
  • Temporal Discordance: FAZA reflects real-time hypoxia, whereas CA-IX expression persists post-reoxygenation.
  • Sampling Bias: Biopsy sites may not align with PET-identified hypoxic regions. Solutions: Use image-guided biopsies or multi-region sampling .

Basic: How is FAZA synthesized and radiolabeled for preclinical studies?

FAZA is synthesized via nucleophilic substitution of a precursor (e.g., 2-nitroimidazole arabinoside) with [18F]fluoride. Key steps:

Precursor Activation: Use Kryptofix 222/K₂CO₃ in anhydrous acetonitrile.

Radiolabeling: Heat at 100°C for 10 minutes.

Purification: HPLC or solid-phase extraction (radiochemical purity >95%) .

Advanced: How can FAZA-PET data be integrated with multi-omics approaches to study hypoxia-driven tumor evolution?

  • Transcriptomics: Correlate FAZA uptake with hypoxia-inducible factor (HIF-1α) pathway activation.
  • Metabolomics: Map lactate/pyruvate ratios (via hyperpolarized MRI) to FAZA-defined hypoxic regions.
  • Radiogenomics: Link spatial hypoxia patterns to mutations in PI3K/AKT or VHL genes .

Basic: What are the limitations of FAZA-PET in quantifying tumor hypoxia?

  • Partial Volume Effects: Underestimates hypoxia in tumors <2 cm.
  • Motion Artifacts: Respiratory motion in lung/liver tumors reduces resolution.
  • Non-Specific Uptake: Inflammatory cells may retain FAZA, confounding results .

Advanced: How should researchers address contradictory data on FAZA's prognostic value across cancer types?

  • Meta-Analysis: Pool data from trials (e.g., NSCLC vs. HNSCC) to identify tumor-specific thresholds.
  • Covariate Adjustment: Control for variables like tumor volume, perfusion, and treatment modality.
  • Validation Cohorts: Use independent datasets to confirm thresholds (e.g., TMR ≥1.4 in cervical cancer) .

Basic: What safety and toxicity profiles are reported for FAZA in clinical trials?

FAZA exhibits minimal toxicity:

  • Radiation Dose: Effective dose ≈2.2 mSv per 200 MBq injection.
  • Adverse Events: Rare mild allergic reactions (incidence <1%). No neurotoxicity reported, unlike FMISO .

Advanced: What computational tools are available for dynamic analysis of FAZA-PET kinetics?

  • PMOD: Compartmental modeling (2-tissue or irreversible models).
  • MATLAB Toolboxes: Implement Logan graphical analysis for distribution volume ratios.
  • Open-Source Platforms: PETPVC for partial volume correction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.